molecular formula C13H17FN4O B2754004 N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide CAS No. 2034380-23-7

N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B2754004
CAS No.: 2034380-23-7
M. Wt: 264.304
InChI Key: IRACACNMSMZATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide, commonly termed cyclopropylfentanyl, is a synthetic opioid structurally derived from fentanyl, a 4-anilidopiperidine analgesic . It features a cyclopropane carboxamide group and a phenylethyl substituent on the piperidine ring, distinguishing it from other fentanyl analogs . Cyclopropylfentanyl emerged as a new psychoactive substance (NPS) in illicit markets, with reports of its detection in seizures and overdose cases since 2017 .

Properties

IUPAC Name

N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN4O/c14-10-7-15-13(16-8-10)18-5-3-11(4-6-18)17-12(19)9-1-2-9/h7-9,11H,1-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRACACNMSMZATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps. One common route includes the reaction of 1-(5-fluoropyrimidin-2-yl)piperidin-4-one with cyclopropanecarboxylic acid chloride under appropriate conditions to form the desired compound . The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Inhibition of Viral Proteases

One of the primary applications of N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide is its role as an inhibitor of viral proteases, particularly those associated with coronaviruses like SARS-CoV-2. Studies have shown that compounds with cyclopropane structures can effectively inhibit the 3C-like protease (3CLpro) of coronaviruses, which is crucial for viral replication.

A study indicated that cyclopropane-derived inhibitors displayed high potency against SARS-CoV-2, SARS-CoV, and MERS-CoV proteases. The incorporation of specific functional groups into the cyclopropane scaffold was found to enhance binding interactions with the active site of these proteases, leading to increased efficacy in biochemical assays .

Potential Anticancer Activity

Research has also explored the anticancer potential of compounds similar to this compound. The piperidine and pyrimidine components are known to exhibit activity against various cancer cell lines. The design of these compounds aims to optimize their interactions with cancer-related targets, potentially leading to new therapeutic agents .

Neurological Disorders

The compound's structural features suggest possible applications in treating neurological disorders. Piperidine derivatives have been implicated in modulating neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease and schizophrenia. Further studies are necessary to evaluate the neuroprotective effects and mechanisms of action of this compound .

Case Study 1: Inhibition of SARS-CoV-2 Protease

In a recent study, a series of cyclopropane-based inhibitors were synthesized and evaluated for their ability to inhibit the SARS-CoV-2 3CLpro. The results demonstrated that certain derivatives exhibited submicromolar potency, significantly outperforming existing inhibitors in cell-based assays. This highlights the potential of this compound as a lead compound for developing antiviral therapies .

Case Study 2: Anticancer Activity

Another investigation focused on evaluating the cytotoxic effects of piperidine derivatives against various cancer cell lines. The study found that modifications to the piperidine ring could enhance selectivity and potency against specific cancer types. Compounds similar to this compound showed promising results in inhibiting tumor growth in vitro .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropylfentanyl belongs to the fentanyl analog family, which shares a 4-anilidopiperidine core but varies in substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Pharmacological Comparison of Cyclopropylfentanyl and Analogs

Compound Name Structural Features Potency (vs. Fentanyl) Legal Status (2024) Key Risks/Findings
Cyclopropylfentanyl Cyclopropanecarboxamide; phenylethyl-piperidine substituent ~0.5–1x Schedule I (DEA, EU) Linked to fatal overdoses; resistant to standard naloxone reversal
Furanylfentanyl Furan-2-carboxamide substituent ~0.1–0.3x Schedule I (EU, US) Lower potency but high seizure prevalence; metabolite detection challenges
4-Fluoroisobutyrfentanyl (4-FIBF) 4-fluoroisobutyryl group ~0.2–0.5x Schedule I (EU, South Africa) Rapid onset of respiratory depression; implicated in polydrug fatalities
Tetrahydrofuranylfentanyl (THF-F) Tetrahydrofuran carboxamide substituent ~0.3–0.7x Schedule I (EU) Longer half-life; associated with delayed toxicity
Acryloylfentanyl Acrylamide substituent ~0.1–0.4x Schedule I (EU, US) Neurotoxic acrylamide metabolites; limited therapeutic window

Key Findings:

The phenylethyl substituent in cyclopropylfentanyl may contribute to μ-opioid receptor affinity, though its exact potency remains debated due to inconsistent in vivo data .

Analytical Challenges :

  • Cyclopropylfentanyl and crotonylfentanyl are difficult to distinguish via standard GC-MS due to similar fragmentation patterns . Advanced LC-HRMS is required for unambiguous identification .

Toxicity and Public Health Impact :

  • Cyclopropylfentanyl has been detected in 23 EU countries as of 2024, with fatalities reported in Sweden, the UK, and the US . Its resistance to naloxone reversal at standard doses complicates overdose management .
  • In contrast, 4-FIBF exhibits faster metabolic clearance but higher acute toxicity due to fluorinated side chains .

Legal and Regulatory Responses :

  • Cyclopropylfentanyl was temporarily scheduled by the DEA in 2018 and permanently controlled in the EU under the NPS Regulation .
  • Analogous controls apply to THF-F and acryloylfentanyl, though enforcement remains challenging due to continuous structural modifications .

Biological Activity

N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, pharmacological properties, and potential clinical applications.

Chemical Structure and Properties

This compound features a cyclopropane ring linked to a piperidine moiety, which is further substituted with a 5-fluoropyrimidine group. This unique structure contributes to its biological activity and interaction with various molecular targets.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The fluoropyrimidine component is known to engage with nucleic acids and proteins, potentially inhibiting their function. The piperidine structure enhances binding affinity and selectivity, while the cyclopropane moiety may influence the compound's overall stability and solubility .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor activity. For instance, studies have shown that related fluorinated pyrimidines can inhibit the proliferation of L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The introduction of the piperidine structure may enhance this inhibitory effect by facilitating cellular uptake and bioavailability.

Opioid Receptor Interaction

This compound has been associated with opioid receptor activity. It is suggested that compounds in this class may act as selective μ-opioid receptor agonists, similar to other known opioids such as fentanyl. This interaction can lead to significant analgesic effects, although it also raises concerns regarding potential abuse and dependence .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For example, one study reported that derivatives of this compound inhibited cell growth significantly more than control groups. The mechanism was linked to the disruption of nucleotide synthesis pathways due to interference with essential enzymes involved in DNA replication .

Animal Models

In vivo studies using animal models have further elucidated the pharmacological profile of this compound. Notably, research has shown that administration of this compound resulted in reduced tumor growth rates compared to untreated controls. These findings support its potential as an anticancer agent and highlight the importance of further clinical investigations .

Data Summary Table

Biological Activity Mechanism IC50 Values Notes
Antitumor ActivityInhibition of cell proliferationNanomolar rangeEffective against L1210 leukemia cells
Opioid Receptor Agonismμ-opioid receptor interactionNot specifiedPotential analgesic effects
Cellular UptakeEnhanced by piperidine structureNot specifiedImproves bioavailability

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide, and how can computational tools optimize reaction pathways?

  • Methodology : Use quantum chemical calculations (e.g., density functional theory) to map reaction intermediates and transition states. Integrate machine learning (ML) to predict optimal reaction conditions (e.g., solvent, temperature) based on historical datasets. Experimental validation should follow computational predictions, leveraging automated high-throughput screening to reduce trial-and-error approaches .
  • Key Considerations : Validate computational models with experimental yields and purity metrics. For example, ICReDD’s feedback loop (computational → experimental → computational refinement) ensures iterative optimization .

Q. How can researchers characterize the structural and electronic properties of this compound to inform its reactivity?

  • Methodology :

  • Spectroscopy : NMR (¹H/¹³C/¹⁹F) and FTIR for functional group analysis.
  • Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry.
  • Computational Analysis : Molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) analysis to predict nucleophilic/electrophilic sites .
    • Data Interpretation : Cross-reference experimental spectra with simulated spectra (e.g., Gaussian software) to resolve ambiguities in fluoropyrimidine ring conformation .

Advanced Research Questions

Q. What experimental design strategies can address contradictions in reported pharmacological activity data for this compound?

  • Methodology :

  • Meta-Analysis : Systematically review existing data (e.g., IC₅₀ values, binding affinities) across studies, focusing on variables like assay conditions (pH, cell lines).
  • Controlled Replication : Reproduce key experiments under standardized protocols, including blind testing to minimize bias.
  • Advanced Modeling : Use molecular dynamics (MD) simulations to assess target binding under varying physiological conditions (e.g., membrane permeability) .
    • Example : If conflicting data arise from differences in cell-membrane permeability, MD simulations can clarify how fluoropyrimidine substituents influence diffusion rates .

Q. How can AI-driven process automation enhance the reproducibility of synthesis and testing for this compound?

  • Methodology :

  • Smart Laboratories : Implement AI platforms (e.g., COMSOL Multiphysics integration) to autonomously adjust reaction parameters (e.g., stoichiometry, agitation) in real time .
  • Data Standardization : Use blockchain-like ledgers to document experimental conditions, ensuring traceability and reproducibility .
    • Case Study : AI-driven feedback loops reduced synthesis optimization time by 60% in ICReDD’s trials by prioritizing high-yield conditions from historical datasets .

Q. What interdisciplinary approaches resolve challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodology :

  • Separation Technologies : Optimize membrane-based separation (e.g., chiral stationary phases in HPLC) to isolate enantiomers at scale .
  • Process Simulation : Use COMSOL to model heat/mass transfer in reactors, minimizing side reactions during scale-up .
    • Critical Step : Validate pilot-scale batches with chiral HPLC and circular dichroism (CD) spectroscopy to ensure <1% enantiomeric excess deviation .

Methodological Recommendations

  • For Basic Research : Prioritize iterative computational-experimental workflows to minimize resource waste .
  • For Advanced Research : Adopt AI-augmented platforms for end-to-end automation, particularly in data-rich tasks like reaction optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.